Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
Description
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate (CAS: 89640-03-9) is a nitro-substituted thiophene derivative with a molecular formula of C₇H₆ClNO₄S and a molecular weight of 235.64 g/mol . Its structure features a thiophene ring substituted with a chlorine atom at position 5, a nitro group at position 4, and an ethyl ester group at position 2. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive nitro and chloro substituents .
Key physical properties (inferred from homologous compounds):
Properties
IUPAC Name |
ethyl 5-chloro-4-nitrothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKXMTCBMRGJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Nitration of Thiophene Derivatives
Method Overview:
The most common approach involves starting with a thiophene derivative, such as methyl 5-chloro-4-nitrothiophene-2-carboxylate, which is synthesized via nucleophilic substitution reactions. The key steps include:
- Nucleophilic substitution of thiophene with appropriate chlorinating and nitrating agents to introduce the chloro and nitro groups selectively at the 5- and 4-positions, respectively.
- Chlorination is performed using chlorine gas or chlorinating reagents under controlled conditions, often at low temperatures to prevent over-chlorination.
- Nitration typically involves nitrating mixtures (e.g., nitric acid and sulfuric acid) to introduce the nitro group at the 4-position without affecting other functional groups.
Research Findings:
A patent describes a one-pot synthesis where chlorine is introduced into 2-thiophenecarboxaldehyde, followed by oxidation to yield the desired chloronitrothiophene. The process involves:
- Reacting 2-thiophenecarboxaldehyde with chlorine gas in the presence of a catalyst or under controlled heating.
- The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is directly used for subsequent steps without separation, simplifying industrial production (see).
Oxidation and Esterification
Once chlorination and nitration are achieved, the next step involves converting the carboxylic acid intermediate into its ester form:
- Esterification is performed by reacting the acid with ethanol in the presence of a catalyst (e.g., sulfuric acid), yielding this compound.
- Alternatively, direct esterification can be achieved via Fischer esterification under reflux conditions.
Research Data:
The compound is commercially available with high purity (95%), indicating optimized synthesis protocols that ensure high yield and purity, suitable for pharmaceutical or agrochemical applications ().
Key Reaction Conditions and Parameters
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Chlorination | Chlorine gas, low temperature (-10°C to 30°C), molar ratio 1.5:1 to 4:1 (Cl2:thiophene) | Controlled to prevent over-chlorination |
| Nitration | Nitric acid, sulfuric acid | Selective for the 4-position |
| Esterification | Ethanol, sulfuric acid catalyst | Reflux at 60-80°C |
| Purification | Recrystallization, chromatography | Ensures high purity |
Research Findings on Synthesis Efficiency
- One-pot synthesis approaches reduce operational complexity and waste generation, as demonstrated in patent CN108840854B, where intermediate compounds are directly used in subsequent steps, avoiding purification losses ().
- Reaction temperatures are carefully controlled to optimize selectivity and yield, with typical ranges between -10°C and 30°C for chlorination and nitration steps.
- Molar ratios of reagents are critical; for example, a molar ratio of chlorine to thiophene of approximately 1.5:1 ensures complete chlorination without excess reagent waste.
Environmental and Industrial Considerations
- The process emphasizes green chemistry principles , such as minimizing excess reagents and avoiding hazardous waste.
- The use of solid or gaseous chlorine necessitates proper safety measures, including controlled reaction environments and gas scrubbing.
- The recrystallization and purification steps are optimized to maximize yield and purity, essential for pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiophene derivatives.
Reduction: Formation of ethyl 5-chloro-4-aminothiophene-2-carboxylate.
Oxidation: Formation of sulfoxides or sulfones depending on the extent of oxidation.
Scientific Research Applications
Chemistry
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex compounds.
Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chloro group can be substituted by nucleophiles (e.g., amines). |
| Reduction | The nitro group can be reduced to an amino group using reducing agents. |
| Oxidation | The thiophene ring can be oxidized to form sulfoxides or sulfones. |
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : this compound has been investigated for its potential to act as an anticancer agent. It may inhibit specific enzymes involved in cancer progression, such as deubiquitylating enzymes like USP7, which are implicated in various cancers including leukemia and melanoma .
Medicine
The compound is being explored as a precursor for the development of pharmaceutical agents. Its derivatives are considered for therapeutic applications due to their biological activity.
Case Studies and Therapeutic Applications
- Cancer Treatment : this compound derivatives are being studied for their efficacy against several types of cancer, including non-small cell lung cancer and colorectal cancer .
- Inhibition of Enzymatic Activity : Research has demonstrated its ability to inhibit cysteine protease activity, which is crucial for the treatment of neoplastic diseases .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity allows for the synthesis of agrochemicals and other biologically active compounds .
Mechanism of Action
The mechanism of action of ethyl 5-chloro-4-nitrothiophene-2-carboxylate depends on its chemical structure and the specific biological or chemical context in which it is used. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the chloro group can participate in nucleophilic substitution reactions . These interactions can modulate various molecular pathways and biological processes .
Comparison with Similar Compounds
Methyl 5-Chloro-4-Nitrothiophene-2-Carboxylate (CAS: 57800-76-7)
5-Chloro-4-Nitrothiophene-2-Carboxylic Acid (CAS: 89166-85-8)
4-Nitrophenyl 5-Chlorothiophene-2-Carboxylate (CAS: 1450877-56-1)
Benzo[b]thiophene Derivatives (e.g., CAS: 34084-89-4)
Structural and Functional Analysis
Substituent Effects on Reactivity
- Nitro Group : Enhances electrophilic substitution at position 3 of the thiophene ring, enabling further derivatization (e.g., reduction to amines or coupling reactions) .
- Chloro Group : Acts as a moderate leaving group in nucleophilic aromatic substitution, facilitating cross-coupling reactions .
Data Tables
Biological Activity
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals.
Chemical Structure and Properties
This compound possesses a thiophene ring with both chloro and nitro substituents, which contribute to its chemical reactivity and biological activity. The presence of these functional groups allows for various chemical transformations, including nucleophilic substitutions and reductions, which are crucial for its interaction with biological targets .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of nitrothiophene derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial activity against a range of pathogens, including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The mechanism involves activation by bacterial nitroreductases, which convert the nitro group into reactive intermediates that interact with bacterial targets .
Table 1: Antibacterial Activity of Nitrothiophene Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | E. coli |
| Nitrothiophene carboxamide derivative | 16 | Klebsiella spp. |
| Nitrothiophene derivative with para-fluoro group | 8 | Shigella spp. |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Its derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspase pathways . This suggests that the compound may serve as a precursor for developing novel anticancer agents.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that bind to cellular targets, disrupting essential cellular processes.
- Nucleophilic Substitution : The chloro group can be substituted by nucleophiles, enhancing the compound's reactivity towards biological macromolecules such as proteins and nucleic acids .
- Interaction with Efflux Pumps : Studies indicate that some derivatives may evade bacterial efflux pumps, increasing their efficacy against resistant strains .
Case Studies
In a notable study, researchers synthesized a series of nitrothiophene carboxamide derivatives and assessed their antibacterial properties against various bacterial strains. The results demonstrated that modifications to the thiophene ring significantly impacted the compounds' efficacy, highlighting the importance of structure-activity relationships (SAR) in drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Ethyl 5-chloro-4-nitrothiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves nitration and esterification of chlorinated thiophene precursors. For example, nitration at the 4-position of a 5-chlorothiophene-2-carboxylate derivative can be achieved using fuming nitric acid in acetic anhydride at 0–5°C. Reaction optimization should include monitoring via TLC and adjusting stoichiometry to minimize byproducts like over-nitrated species. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
- Key Considerations : Control reaction exotherm to prevent decomposition, and characterize intermediates (e.g., methyl esters in analogous compounds) via melting point and H NMR to confirm regioselectivity .
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : H NMR in CDCl will show distinct aromatic protons (δ 7.8–8.2 ppm for nitro-substituted thiophene) and ester ethyl groups (δ 1.3–1.5 ppm for CH, δ 4.3–4.5 ppm for CH). IR should confirm ester C=O (~1700 cm) and nitro groups (~1520, 1350 cm). Mass spectrometry (ESI-MS) can verify molecular ion peaks (e.g., [M+H] at m/z 250.5) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves nitro and chloro substituent orientations. Data collection at low temperature (e.g., 100 K) improves resolution. Use ORTEP-3 for visualizing thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. What computational approaches can elucidate the electronic effects of nitro and chloro substituents in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution. Charge distribution maps (Mulliken/NBO) quantify polarization at the nitro and chloro sites. Compare computed IR/NMR spectra with experimental data to validate models .
- Case Study : A DFT study of a related biphenyl carboxylate demonstrated that nitro groups reduce electron density at the thiophene ring, influencing regioselectivity in cross-coupling reactions .
Q. How can researchers resolve contradictions in spectral data or crystallographic refinement?
- Methodological Answer :
- Spectral Discrepancies : If NMR signals deviate from expected patterns (e.g., unexpected splitting), consider dynamic effects like hindered rotation or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Crystallographic Challenges : For poor refinement metrics (e.g., high R-factor), re-exclude twinned crystals. Use SHELXD for phase problem resolution and check for disorder in nitro/chloro groups. Apply restraints to thermal parameters if necessary .
Q. What strategies mitigate decomposition risks during reactions involving the nitro group?
- Methodological Answer : Stabilize the nitro group by avoiding strong bases or prolonged heating. Use inert atmospheres (N/Ar) to prevent oxidation. Monitor reaction progress via in situ FTIR to detect intermediates. For storage, keep the compound at –20°C in amber vials to prevent photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
